molecular formula C9H11BO3 B3034801 2-Cyclopropoxyphenylboronic acid CAS No. 225517-86-2

2-Cyclopropoxyphenylboronic acid

Cat. No.: B3034801
CAS No.: 225517-86-2
M. Wt: 177.99 g/mol
InChI Key: VBEGXBKJOHNRNH-UHFFFAOYSA-N
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Description

2-Cyclopropoxyphenylboronic acid (CAS 225517-86-2) is an organoboron compound with the molecular formula C9H11BO3 and a molecular weight of 177.99 g/mol . As a boronic acid derivative, it serves as a versatile building block in synthetic organic chemistry, particularly in metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction . These reactions are fundamental for constructing carbon-carbon bonds, enabling the synthesis of complex biaryl structures found in pharmaceuticals, agrochemicals, and organic materials. The cyclopropoxy substituent on the phenyl ring can impart unique steric and electronic properties to the molecule, potentially influencing the biological activity of final target compounds or modifying material properties. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. As a solid, it should be handled with care. Refer to the Safety Data Sheet for detailed hazard information .

Properties

IUPAC Name

(2-cyclopropyloxyphenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c11-10(12)8-3-1-2-4-9(8)13-7-5-6-7/h1-4,7,11-12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBEGXBKJOHNRNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1OC2CC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101277182
Record name B-[2-(Cyclopropyloxy)phenyl]boronic acid
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Molecular Weight

177.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

225517-86-2
Record name B-[2-(Cyclopropyloxy)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=225517-86-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-[2-(Cyclopropyloxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101277182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Transformations and Reactivity of 2 Cyclopropoxyphenylboronic Acid

Cross-Coupling Reactions Involving 2-Cyclopropoxyphenylboronic Acid

This compound serves as a versatile building block in organic synthesis, primarily through its participation in transition metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. The reactivity of the boronic acid is centered on the carbon-boron bond, which allows for the transfer of the 2-cyclopropoxyphenyl group to other organic substrates.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, renowned for its ability to form carbon-carbon bonds by coupling an organoboron compound with an organic halide or triflate using a palladium catalyst and a base. musechem.comlibretexts.org This reaction is widely employed for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and materials science. musechem.com this compound is a competent partner in this transformation, allowing for the introduction of the ortho-substituted cyclopropoxybenzene moiety.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three fundamental steps:

Oxidative Addition : The cycle begins with the oxidative addition of an organic halide (Ar-X) to a palladium(0) complex, which forms a palladium(II) intermediate. libretexts.orgyoutube.com This step involves the insertion of the palladium center into the carbon-halide bond, leading to a new organopalladium(II) species. libretexts.orgchemrxiv.org Studies suggest that for aryl bromides, this addition may occur to a 12-electron monoligated palladium complex, Pd(PPh₃). chemrxiv.org

Transmetalation : This is the key step where the organic group is transferred from the boron atom to the palladium(II) center. The process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. libretexts.org This boronate then reacts with the palladium(II) complex, replacing the halide with the 2-cyclopropoxyphenyl group from the boronic acid. libretexts.orgchemrxiv.org The transmetalation step is believed to proceed via an intermediate with a Pd-O-B linkage. chemrxiv.org

Reductive Elimination : In the final step, the newly formed diorganopalladium(II) complex undergoes reductive elimination. libretexts.orgyoutube.com The two organic groups (the 2-cyclopropoxyphenyl moiety and the group from the organic halide) couple to form the desired biaryl product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle. libretexts.orgchemrxiv.org

The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Step Description
Oxidative Addition A Pd(0) catalyst reacts with an organic halide (R¹-X) to form a Pd(II) complex.
Transmetalation The organic group (R²) from the boronic acid (activated by a base) is transferred to the Pd(II) complex, displacing the halide.
Reductive Elimination The two organic groups (R¹ and R²) are eliminated from the Pd(II) center to form the final C-C coupled product (R¹-R²), regenerating the Pd(0) catalyst.

The Suzuki-Miyaura reaction is known for its broad substrate scope and high functional group tolerance. musechem.comnih.gov It can be used to couple this compound with a wide variety of organic electrophiles, including aryl, heteroaryl, and vinyl halides (iodides, bromides, and chlorides) or triflates. musechem.comresearchgate.net The reactivity of the halide partner generally follows the trend I > Br > OTf >> Cl. researchgate.net

However, certain structural features can present challenges. Cyclopropylboronic acids, for instance, are known to be susceptible to protodeboronation, a side reaction where the carbon-boron bond is cleaved by a proton source, which can reduce the yield of the desired cross-coupled product. nih.govnih.gov The ortho-substitution on the phenyl ring of this compound may also introduce steric hindrance, potentially affecting reaction rates and requiring carefully optimized conditions, such as the use of bulky ligands to promote efficient coupling. beilstein-journals.org The reaction is compatible with a wide array of functional groups like esters, ketones, and nitriles on either coupling partner. musechem.com

The table below illustrates the versatility of the Suzuki-Miyaura reaction with various aryl halides, demonstrating the influence of both electronic and steric factors on the reaction outcome.

Illustrative Scope of Suzuki-Miyaura Coupling with Phenylboronic Acid Derivatives.

Aryl Halide Boronic Acid Product Yield (%) Reference
4-Iodotoluene Phenylboronic acid 4-Methyl-1,1'-biphenyl 98.6 researchgate.net
4-Bromotoluene Phenylboronic acid 4-Methyl-1,1'-biphenyl 95.2 researchgate.net
4-Chlorotoluene Phenylboronic acid 4-Methyl-1,1'-biphenyl 85.5 researchgate.net
1-Bromo-4-fluorobenzene 4-Fluorophenylboronic acid 4,4'-Difluoro-1,1'-biphenyl ~95 mdpi.com
5-Chloro-2-methoxypyridine Potassium cyclopropyltrifluoroborate 5-Cyclopropyl-2-methoxypyridine 85 nih.gov
2-Chloropyridine Potassium furan-2-yltrifluoroborate 2-(Furan-2-yl)pyridine 69 nih.gov

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the choice of the catalyst system, which consists of a palladium source and a supporting ligand. musechem.com The ligand stabilizes the palladium center and modulates its reactivity, influencing the efficiency of the catalytic cycle.

Phosphine (B1218219) Ligands : These are the most common ligands for Suzuki-Miyaura reactions. Bulky and electron-rich phosphine ligands are particularly effective. researchgate.net Ligands such as SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) have demonstrated unprecedented activity, enabling reactions with challenging substrates like sterically hindered aryl compounds and less reactive aryl chlorides, often at room temperature. nih.govresearchgate.netnih.govscirp.orgclaremont.edu

N-Heterocyclic Carbenes (NHCs) : NHCs are strong sigma-donating ligands that form very stable complexes with palladium. These catalysts are often highly active and can be used for difficult cross-coupling reactions. digitellinc.com

Palladacycles : These are stable, pre-activated catalyst systems where palladium is part of a cyclic structure. Oxime-palladacycles, for example, have been used as efficient catalysts in Suzuki-Miyaura couplings. rsc.org

Nickel Catalysts : While palladium is most common, nickel-based catalysts have emerged as a more cost-effective alternative for certain cross-coupling reactions, though their application is less general.

Commonly Used Ligands and Palladium Sources for Suzuki-Miyaura Coupling.

Catalyst/Ligand Type Example(s) Typical Substrates
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) Aryl/Heteroaryl Halides
Phosphine Ligands PPh₃, SPhos, RuPhos, XPhos Aryl Chlorides, Hindered Substrates
N-Heterocyclic Carbenes (NHCs) IPr, IMes General Aryl Halides
Palladacycles Oxime-palladacycles Arylboronic acids and acid chlorides

The choice of solvent can significantly influence the yield and selectivity of Suzuki-Miyaura reactions. digitellinc.comnih.gov Common solvents include tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and toluene. musechem.com However, there is a growing emphasis on developing more environmentally benign methodologies.

Eco-friendly approaches focus on using "green" solvents or minimizing solvent use altogether. researchgate.net

Aqueous Media : Water is an attractive solvent due to its low cost, non-flammability, and minimal environmental impact. Suzuki-Miyaura reactions can often be performed effectively in water or mixed aqueous-organic solvent systems. scirp.orgresearchgate.net

Bio-solvents : Solvents derived from renewable resources, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), are being explored as sustainable alternatives to traditional petroleum-based solvents. rsc.org

Solvent-Free Conditions : In some cases, the reaction can be conducted in the absence of a solvent, particularly with solid-supported catalysts.

It is crucial to note that solvent quality can impact reproducibility, as trace impurities can act as catalyst poisons and significantly decrease reaction conversion. heia-fr.ch

The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, is a copper-catalyzed cross-coupling reaction that forms carbon-heteroatom bonds. wikipedia.org It typically involves the reaction of an arylboronic acid with a compound containing an N-H or O-H bond, such as an amine, phenol (B47542), or alcohol, to form aryl amines and aryl ethers, respectively. wikipedia.orgorganic-chemistry.org This reaction offers a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination.

A key advantage of the Chan-Lam coupling is that it can often be conducted at room temperature and is open to the air, using molecular oxygen as the terminal oxidant. wikipedia.orgorganic-chemistry.org this compound can be utilized in this reaction to synthesize 2-cyclopropoxy-substituted anilines or diaryl ethers. The mechanism is believed to involve the formation of a copper(III) intermediate, which then undergoes reductive elimination to form the final product and a copper(I) species that is reoxidized to complete the catalytic cycle. wikipedia.orgorganic-chemistry.org

Recent studies have demonstrated the utility of Chan-Lam type reactions for O- and N-cyclopropylation using cyclopropylboronic acid or its more stable potassium trifluoroborate salt, highlighting the applicability of this method for substrates structurally related to this compound. nih.govresearchgate.net

Typical Conditions for Chan-Lam Coupling.

Component Example(s) Role
Copper Source Cu(OAc)₂, Cu(OTf)₂ Catalyst
Nucleophile Phenols, Amines, Amides, Anilines Heteroatom source (N-H, O-H)
Boronic Acid This compound Aryl group source
Oxidant O₂ (air) Regenerates Cu(II) catalyst
Solvent CH₂Cl₂, THF, MeOH Reaction Medium
Base (optional) Pyridine, Et₃N May facilitate reaction

Liebeskind-Srogl Coupling for Ketone Synthesis

The Liebeskind-Srogl coupling is a palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between a thioester and a boronic acid to produce a ketone. wikipedia.orgnih.govdbpedia.org This reaction is notable for its ability to proceed under neutral conditions, which makes it compatible with a wide range of functional groups that might be sensitive to the basic or acidic conditions of other coupling methods. nih.govresearchgate.net For a substrate like this compound, this reaction provides a direct route to synthesize aryl ketones bearing the unique 2-cyclopropoxy motif.

The process is catalyzed by a palladium(0) complex and requires a stoichiometric amount of a copper(I) carboxylate, typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC), as a co-catalyst. wikipedia.orgsynarchive.com The role of the copper cofactor is crucial; it is believed to activate the carbon-sulfur bond of the thioester towards oxidative addition to the palladium center and to facilitate the transmetalation step with the boronic acid. nih.gov

The general mechanism involves the following key steps:

Complexation: The thioester coordinates with the copper(I) salt. wikipedia.org

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition into the activated carbon-sulfur bond. wikipedia.org

Transmetalation: The organic group from the boronic acid (in this case, the 2-cyclopropoxyphenyl group) is transferred to the palladium center, and the sulfur atom is transferred to the copper complex. wikipedia.org

Reductive Elimination: The final ketone product is formed through reductive elimination from the organopalladium intermediate, regenerating the palladium(0) catalyst. wikipedia.org

This methodology has been applied in the synthesis of complex molecules and natural products, highlighting its reliability where traditional ketone synthesis methods may fail. wikipedia.orgnih.gov The reaction is compatible with various thioester electrophiles and boronic acid nucleophiles. wikipedia.org

Component Role in Liebeskind-Srogl Coupling Common Example
Boronic Acid Nucleophilic partner, source of the aryl group.This compound
Thioester Electrophilic partner, source of the acyl group.S-phenyl benzothioate
Catalyst Facilitates the C-C bond formation.Palladium(0) complex (e.g., Pd₂(dba)₃)
Co-catalyst Activates the thioester and aids transmetalation.Copper(I) thiophene-2-carboxylate (CuTC) wikipedia.orgsynarchive.com
Ligand Stabilizes and modifies the palladium catalyst.Tris(2-furyl)phosphine (TFP) wikipedia.org

Ipso-Functionalization Reactions of the Aryl-Boron Bond

The carbon-boron (C-B) bond in arylboronic acids like this compound is a versatile functional handle that can be transformed into a variety of other carbon-element bonds through ipso-substitution, where the new substituent replaces the boronic acid group at the same carbon atom.

Transition-Metal-Free Pathways for Carbon-X Bond Formation (X = Carbon, Nitrogen, Oxygen, Halogen)

While transition metals are widely used to mediate the functionalization of arylboronic acids, there has been a significant surge in the development of transition-metal-free alternatives. nih.govdntb.gov.uanih.gov These methods are advantageous as they avoid potential contamination of the products with toxic heavy metals and often proceed under milder conditions. The conversion of the C-B bond to C-C, C-N, C-O, and C-X (halogen) bonds can be achieved using a variety of reagents. nih.govdntb.gov.uanih.gov For instance, a sustainable approach using graphite (B72142) as a carbocatalyst in an aqueous medium with air as the oxidant has been developed for the ipso-functionalization of phenylboronic acids, yielding phenols, anilines, nitroarenes, and haloarenes. rsc.orgrsc.org This method avoids the need for metals, ligands, bases, or harsh oxidants. rsc.org

Formation of Phenolic and Anilino Derivatives via Ipso-Hydroxylation and Ipso-Amination

The conversion of the C-B bond of this compound into a C-O or C-N bond provides direct access to valuable 2-cyclopropoxyphenol and 2-cyclopropoxyaniline (B36105) derivatives, respectively.

Ipso-Hydroxylation: This transformation is one of the most studied strategies for functionalizing arylboronic acids. rsc.orgrsc.org Phenols are important intermediates in organic synthesis and are present in many biologically active compounds. rsc.org Transition-metal-free ipso-hydroxylation is commonly achieved using an oxidant. nih.gov A variety of oxidizing agents can be employed, including hydrogen peroxide (H₂O₂), m-chloroperoxybenzoic acid (mCPBA), and tert-butyl hydroperoxide (TBHP). nih.gov A particularly green and efficient method involves using sodium perborate (B1237305) in water, which can yield the corresponding phenol in minutes, even under solvent-free conditions. nih.govrsc.orgresearchgate.net These reactions are typically rapid, mild, and tolerate a broad range of functional groups. nih.gov

Oxidant Typical Conditions Key Features
Hydrogen Peroxide (H₂O₂) Aqueous or alcoholic solvent, often with a promoter.Common, readily available oxidant. nih.govrsc.org
Sodium Perborate (SPB) Water or solvent-free, room temperature.Fast, efficient, and environmentally friendly. nih.gov
m-CPBA Aqueous ethanol.Effective for generating phenols in good yields. nih.gov
Tertiary Amine N-oxides Mild conditions.Highly efficient with broad functional group tolerance. nih.gov

Ipso-Amination: The synthesis of anilino derivatives from arylboronic acids without transition metals often involves electrophilic amination reagents. These reactions provide a direct pathway to form C-N bonds, yielding substituted anilines that are crucial building blocks in pharmaceuticals and materials science. Graphite-catalyzed systems have also proven effective for the synthesis of anilines from arylboronic acids in aqueous media. rsc.orgrsc.org

Other Reactivity Modes of this compound

Beyond the well-established cross-coupling and ipso-functionalization reactions, the reactivity of this compound extends to other important organic transformations.

Conjugate Addition Chemistry

Nucleophilic conjugate addition, also known as Michael addition, is a fundamental carbon-carbon bond-forming reaction where a nucleophile adds to the β-position of an α,β-unsaturated carbonyl compound. wikipedia.orglibretexts.org In the context of arylboronic acids, they can serve as the source of the nucleophilic aryl group. This reaction is typically catalyzed by a transition metal, most commonly rhodium. For example, the asymmetric conjugate addition of phenylboronic acid to cyclohexenone can be achieved using a rhodium catalyst with a chiral ligand like BINAP to produce (R)-3-phenyl-cyclohexanone with high enantioselectivity. wikipedia.org this compound can similarly be expected to participate in such reactions, providing a method to introduce the 2-cyclopropoxyphenyl moiety at the β-position of enones, enoates, and other Michael acceptors.

Oxidative Transformations

The C-B bond of arylboronic acids is susceptible to various oxidative transformations beyond simple hydroxylation. These reactions can lead to the formation of more complex coupled products. For example, under certain photocatalytic conditions in the presence of air as the oxidant, arylboronic acids can undergo a dual ipso-hydroxylation and subsequent para-C–H functionalization. rsc.org This process first generates a phenol in situ, which is then further functionalized. While this specific dual reactivity would be influenced by the directing effects of the cyclopropoxy group on the aromatic ring, it illustrates that oxidative conditions can trigger reaction cascades leading to more complex structures. The boronic acid moiety itself can be fully displaced and replaced by other functional groups under specific oxidative conditions, demonstrating its utility as a versatile synthetic precursor.

Protonolysis and Electrophilic Allyl Shifts

The stability of the carbon-boron bond in this compound is a critical factor in its reactivity and application in chemical synthesis. Two potential transformations that can affect this bond are protonolysis (also known as protodeboronation) and electrophilic allyl shifts.

Protonolysis

Protonolysis, or protodeboronation, is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.org This process can be an undesirable side reaction in many coupling reactions that utilize boronic acids, leading to reduced yields of the desired product. wikipedia.org The susceptibility of a boronic acid to protonolysis is highly dependent on factors such as the reaction conditions, particularly pH, and the chemical nature of the organic substituent attached to the boron atom. wikipedia.org

Detailed studies on the kinetics of protonolysis for a variety of boronic acids have revealed that the stability of the C-B bond can vary significantly. Research investigating the pH-rate profiles for the aqueous-organic protonolysis of eighteen different boronic acids has shown that cyclopropylboronic acids are remarkably stable. ed.ac.ukresearchgate.neted.ac.uk

In a comparative study, the rate of protonolysis for different classes of boronic acids was evaluated. The results indicate that cyclopropyl (B3062369) and vinyl boronic acids undergo very slow protonolysis. ed.ac.ukresearchgate.neted.ac.uk This stability is highlighted by the observation that the half-life for the protonolysis of cyclopropylboronic acid is greater than one week under conditions of pH 12 at 70 °C. ed.ac.ukresearchgate.neted.ac.uk In stark contrast, some heteroaromatic boronic acids, such as 2-pyridyl and 5-thiazolyl boronic acids, are significantly less stable and undergo rapid protonolysis. ed.ac.ukresearchgate.neted.ac.uk

The table below summarizes the comparative stability of different boronic acids towards protonolysis.

Boronic Acid TypeExampleStability Towards ProtonolysisHalf-life (t₀.₅)Conditions
CyclopropylCyclopropylboronic acidVery High> 1 weekpH 12, 70 °C
VinylVinylboronic acidHighNot specified, but noted as very slowNot specified
Heteroaromatic (unstable)2-Pyridylboronic acidLow≈ 25-50 secondspH 7, 70 °C
Heteroaromatic (unstable)5-Thiazolylboronic acidLow≈ 25-50 secondspH 7, 70 °C
Heteroaromatic (stable)3-Pyridylboronic acidHigh> 1 weekpH 12, 70 °C
Heteroaromatic (stable)4-Pyridylboronic acidHigh> 1 weekpH 12, 70 °C

This table is generated based on data from a comparative study of 18 boronic acids. ed.ac.ukresearchgate.neted.ac.uk

The high stability of the cyclopropyl group in this compound against protonolysis is a significant advantage, allowing for its use in a wider range of reaction conditions without significant degradation.

Electrophilic Allyl Shifts

Information regarding the reactivity of this compound in electrophilic allyl shifts is not extensively documented in the available scientific literature. This specific type of reaction, involving the interaction of an electrophile with the cyclopropyl group leading to a rearrangement, does not appear to be a commonly reported transformation for this compound.

Catalytic Roles of Boronic Acids in Organic Transformations

Boronic Acids as Lewis Acid Catalysts

Boronic acids, characterized by an electron-deficient boron atom, can function as effective Lewis acid catalysts. mdpi.com They activate substrates by accepting a pair of electrons, thereby facilitating a variety of organic transformations. This Lewis acidity is a cornerstone of their catalytic utility. d-nb.info However, no specific studies detailing the Lewis acidic catalytic properties of 2-Cyclopropoxyphenylboronic acid have been reported.

Activation of Carbonyl and Unsaturated Systems

A primary role of boronic acid Lewis catalysts is the activation of carbonyl groups (ketones, aldehydes, esters) and other unsaturated systems. By coordinating to the oxygen atom of a carbonyl group, the boronic acid increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This principle is fundamental to many synthetic reactions. nih.gov Similarly, boranes can catalyze reactions involving alkenes, such as cyclopropanation, by activating the reactants. mdpi.com

Despite the established reactivity of arylboronic acids in this capacity, there is no available research demonstrating or quantifying the activation of carbonyl or unsaturated systems specifically by this compound.

Applications in Asymmetric Catalysis

Chiral boronic acids and their derivatives are valuable catalysts in asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral molecule. sigmaaldrich.com Chiral Lewis acid catalysts derived from boron have been successfully employed in a range of enantioselective reactions, including Diels-Alder reactions, cyclopropanations, and Mannich reactions. sigmaaldrich.commdpi.com The catalyst's chiral environment directs the stereochemical outcome of the reaction.

There are currently no published studies on the design, synthesis, or application of chiral derivatives of this compound for use in asymmetric catalysis.

Catalytic Effects on Reaction Kinetics and Mechanisms (e.g., Oxime Formation, Imine Hydrolysis)

Ortho-substituted phenylboronic acids can exert significant catalytic effects on reaction rates and mechanisms, particularly in reactions occurring near the boronic acid group. A well-studied example is 2-formylphenylboronic acid (2-FPBA), where the proximal boronic acid group acts as an intramolecular catalyst, dramatically accelerating the formation of oximes and hydrazones. nih.govchemrxiv.org The boronic acid can act as a Lewis acid to activate the aldehyde and can also participate as a Brønsted acid catalyst under certain pH conditions. chemrxiv.org

Similarly, the hydrolysis of imines—the reverse reaction of their formation—is known to be catalyzed by acids. masterorganicchemistry.comchemistrysteps.com An ortho-boronic acid group could potentially catalyze imine hydrolysis through intramolecular stabilization of intermediates.

However, no kinetic or mechanistic studies have been published concerning the catalytic effect of this compound on oxime formation, imine hydrolysis, or other related organic transformations. Therefore, no data is available to quantify its catalytic efficiency or to detail its specific mechanistic pathways in these reactions.

Derivatives and Analogues of 2 Cyclopropoxyphenylboronic Acid

Boronate Esters and Their Synthetic Utility

Boronate esters are significant derivatives of boronic acids, formed by the reaction of a boronic acid with an alcohol or a diol. researchgate.netgoogle.com This transformation from a boronic acid to a boronate ester can be advantageous for several reasons, including increased stability towards air and moisture, and improved solubility in organic solvents. researchgate.net The formation of boronate esters is a reversible process, and the equilibrium can be shifted towards the ester by removing the water formed during the reaction. researchgate.net

The synthesis of boronate esters from 2-cyclopropoxyphenylboronic acid typically involves an esterification reaction with a suitable diol, such as pinacol (B44631), in a solvent like dioxane. This reaction is often facilitated by the removal of water to drive the equilibrium towards the product. The resulting pinacol ester, 2-(2-cyclopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a stable, crystalline solid that can be easily handled and purified.

The interconversion between boronic acids and boronate esters is a crucial aspect of their synthetic utility. While boronate esters offer stability for purification and storage, the corresponding boronic acid is often the more reactive species in certain cross-coupling reactions. nih.gov The hydrolysis of the boronate ester back to the boronic acid can be achieved under mild aqueous basic conditions, allowing for the in-situ generation of the active boronic acid when needed. sigmaaldrich.com This strategy prevents potential decomposition of the boronic acid during prolonged reaction times.

A variety of methods exist for the synthesis of boronate esters, including the palladium-catalyzed coupling of aryl halides with diboronic acid reagents like bis(pinacolato)diboron (B136004) (B₂pin₂). nih.gov This method provides a direct route to aryl boronate esters, bypassing the need to first synthesize the corresponding boronic acid.

Cyclic boronate esters are formed from the reaction of a boronic acid with a diol. The most common cyclic esters are five-membered rings called dioxaborolanes, and six-membered rings known as dioxaborinanes. escholarship.org The stability and reactivity of these cyclic esters can be tuned by the choice of the diol.

Dioxaborolanes: The pinacol ester of this compound is a prime example of a dioxaborolane. These five-membered rings are generally stable and are widely used in Suzuki-Miyaura cross-coupling reactions. strath.ac.uk The tetramethyl substitution on the dioxaborolane ring, derived from pinacol, enhances the steric bulk and stability of the ester.

Dioxaborinanes: Six-membered dioxaborinanes, derived from diols like 1,3-propanediol, offer different steric and electronic properties compared to their five-membered counterparts. The choice between a dioxaborolane and a dioxaborinane can influence the rate and outcome of subsequent cross-coupling reactions.

The synthetic utility of these cyclic boronate esters is vast. They serve as key intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. google.com Their compatibility with a wide range of functional groups and their stability under various reaction conditions make them indispensable tools for modern organic chemists.

Organotrifluoroborate Salts as Coupling Partners and Stable Alternatives

Potassium organotrifluoroborate salts have emerged as highly stable and versatile alternatives to boronic acids and their esters in cross-coupling reactions. nih.govwikipedia.org These salts are crystalline solids that are generally stable to air and moisture, making them easy to handle and store for extended periods. wikipedia.orgchem-station.com

The synthesis of potassium 2-cyclopropoxyphenyltrifluoroborate is achieved by treating this compound with potassium hydrogen fluoride (B91410) (KHF₂). nih.govwikipedia.org This reaction is typically performed in a protic solvent like methanol (B129727) or water. chem-station.com The resulting trifluoroborate salt precipitates from the solution and can be isolated by filtration.

In Suzuki-Miyaura cross-coupling reactions, organotrifluoroborate salts are believed to slowly hydrolyze in situ to the corresponding boronic acid, which then participates in the catalytic cycle. wikipedia.orgchem-station.com This slow release of the reactive boronic acid can help to minimize side reactions, such as homocoupling. The use of potassium 2-cyclopropoxyphenyltrifluoroborate has been demonstrated in the palladium-catalyzed cross-coupling with various aryl and heteroaryl chlorides, showcasing its utility as a robust coupling partner. nih.gov

Derivative Synthesis Method Key Features Primary Use
Potassium 2-cyclopropoxyphenyltrifluoroborateReaction of this compound with KHF₂ nih.govwikipedia.orgCrystalline solid, high stability to air and moisture wikipedia.orgchem-station.comStable alternative for Suzuki-Miyaura cross-coupling reactions nih.gov

Boroxins Derived from Boronic Acids

Boroxins, also known as boronic anhydrides, are cyclic trimers formed by the dehydration of three boronic acid molecules. researchgate.net While most arylboronic acids readily form boroxins upon dehydration, their utility can be limited by their hydrolytic instability, readily converting back to the parent boronic acids in the presence of water. researchgate.netsigmaaldrich.com

Computational and Mechanistic Investigations of Boronic Acid Chemistry

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies, often employing Density Functional Theory (DFT), are pivotal in mapping the energy landscapes of chemical reactions involving boronic acids. These studies allow for the identification of transition states, intermediates, and the calculation of activation barriers, providing a deep understanding of reaction kinetics and mechanisms.

The cyclopropyl (B3062369) group, with its partial sp2 character, is known to enhance the reactivity of the boronic acid in Suzuki-Miyaura couplings. researchgate.net Theoretical models of the transmetalation step, which is often rate-determining, would likely show a lower activation energy for 2-Cyclopropoxyphenylboronic acid compared to its saturated alkyl counterparts. The ortho-cyclopropoxy substituent is expected to exert steric and electronic effects on the reaction pathway. Computational studies on ortho-substituted phenylboronic acids have revealed that such substituents can influence the orientation of the boronic acid group and its interaction with the palladium catalyst. rsc.orgrsc.org

Table 1: Calculated Parameters for Hypothetical Reaction Intermediates of this compound in a Suzuki-Miyaura Coupling Reaction (Illustrative)

Intermediate/Transition StateDescriptionPredicted Relative Energy (kcal/mol)Key Geometric Parameters
Oxidative Addition ComplexPd(0) complex with aryl halide0Pd-C bond formation
Transmetalation Transition StateTransfer of the cyclopropoxyphenyl group to Pd+15 to +25B-C bond cleavage, Pd-C bond formation
Reductive Elimination Transition StateFormation of the C-C bond-5 to -15C-C bond formation

Note: The data in this table is illustrative and based on general principles of Suzuki-Miyaura reaction mechanisms. Specific computational studies on this compound are required for accurate values.

Electronic Structure and Reactivity Predictions of Boronic Acid Motifs

The electronic structure of a boronic acid is fundamental to its reactivity. Computational methods allow for the detailed analysis of molecular orbitals, charge distribution, and other electronic descriptors that govern how a molecule will behave in a chemical reaction.

For this compound, the interplay between the electron-donating cyclopropoxy group and the electron-withdrawing boronic acid moiety on the phenyl ring is of particular interest. The ortho position of the cyclopropoxy group can lead to through-space electronic interactions with the boronic acid. Computational analysis of ortho-substituted phenylboronic acids has shown that substituents can significantly alter the acidity of the boronic acid and its ability to form dimers or other supramolecular structures in the solid state. rsc.orgpsu.edu For instance, ortho-alkoxy substituents can engage in intramolecular hydrogen bonding, which can influence the molecule's conformation and reactivity. nih.gov

The reactivity of the cyclopropyl group itself is a subject of interest. While generally stable, the strained three-membered ring can participate in certain reactions. Theoretical predictions can help to identify conditions under which the cyclopropyl ring of this compound might undergo ring-opening or other transformations.

Table 2: Predicted Electronic Properties of this compound and Related Compounds

CompoundHighest Occupied Molecular Orbital (HOMO) Energy (eV)Lowest Unoccupied Molecular Orbital (LUMO) Energy (eV)Predicted pKa
Phenylboronic acid-9.7-1.28.8
2-Methoxyphenylboronic acid-9.5-1.1~8.7
Cyclopropylboronic acid-10.1-0.9~9.5
This compound -9.4 (estimated) -1.0 (estimated) ~8.6 (estimated)

Note: The data for this compound are estimations based on the electronic effects of the substituents and require specific computational verification.

Dynamic Covalent Chemistry Principles Applied to Boronic Acid Systems

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create adaptive chemical systems. Boronic acids are exemplary components in DCC due to their ability to form reversible ester linkages with diols, a reaction that is sensitive to pH, temperature, and the presence of competing diols. tudelft.nlnih.gov

The principles of DCC are highly applicable to this compound. The boronic acid moiety can participate in the formation of dynamic boronate esters. The ortho-cyclopropoxy group could potentially influence the kinetics and thermodynamics of this esterification. For example, it might sterically hinder the approach of a diol or electronically affect the Lewis acidity of the boron center.

Computational studies can model the formation and cleavage of these dynamic bonds, providing insights into the stability of the resulting boronate esters and the factors that control the equilibrium. nih.gov This knowledge is crucial for designing dynamic materials, sensors, and drug delivery systems based on this compound.

Table 3: Factors Influencing Dynamic Covalent Chemistry of Boronic Acids

FactorInfluence on Boronate Ester FormationRelevance to this compound
pH Formation is favored at higher pH where the boronic acid is in its tetrahedral, more nucleophilic form.The pKa of the boronic acid, influenced by the cyclopropoxy group, will determine the optimal pH range.
Diol Structure The stability of the boronate ester depends on the chelate ring size and steric compatibility with the boronic acid.The ortho-cyclopropoxy group may introduce steric constraints, favoring certain diol binding partners.
Solvent The equilibrium can be shifted by the solvent's ability to solvate the reactants and products.The overall hydrophobicity of the molecule will influence its behavior in different solvent systems.
Temperature The reversible nature of the bond is temperature-dependent, allowing for thermal control over the system.The thermodynamic parameters of boronate ester formation can be computationally predicted.

Advanced Research Applications of 2 Cyclopropoxyphenylboronic Acid As a Synthetic Building Block

Construction of Complex Organic Architectures

The primary application of 2-cyclopropoxyphenylboronic acid in constructing complex organic architectures lies in its use in the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of a new carbon-carbon bond between the boronic acid and various organic halides or triflates. harvard.edu The general mechanism involves three key steps: oxidative addition of an organic halide to a palladium(0) catalyst, transmetalation of the organoborane to the palladium(II) complex, and reductive elimination to yield the final coupled product and regenerate the palladium(0) catalyst. libretexts.org

The strategic placement of the cyclopropoxy group on the phenyl ring allows for the synthesis of sterically hindered biaryl compounds, which are common motifs in pharmaceuticals and advanced materials. The cyclopropyl (B3062369) group itself is an important structural motif in many pharmaceutically active molecules. audreyli.com By coupling this compound with functionalized aromatic or heteroaromatic halides, chemists can construct elaborate molecular frameworks that can serve as scaffolds for drug discovery or as components of novel organic materials. For instance, coupling with a substituted heteroaryl bromide can lead to the formation of complex heterocyclic systems, which are prevalent in medicinal chemistry. The reaction is tolerant of a wide range of functional groups, allowing for its application in the later stages of a complex synthesis. audreyli.com

The synthesis of bicyclic systems, which are structures containing two fused or bridged rings, represents a significant challenge in organic chemistry. masterorganicchemistry.comyoutube.com Boronic acids like this compound can be instrumental in creating precursors for these systems. For example, an intramolecular Suzuki coupling of a suitably functionalized derivative could be envisioned to form a bridged bicyclic compound, a structure found in many natural products. gla.ac.uk

Table 1: Representative Suzuki Coupling for Complex Architecture

Reactant 1Reactant 2Catalyst SystemProduct Type
This compoundFunctionalized Aryl BromidePd(OAc)₂ / Phosphine (B1218219) LigandSubstituted Biaryl
This compoundHeteroaryl IodidePd(PPh₃)₄Heteroaromatic Biaryl
This compoundVinyl TriflatePd₂(dba)₃ / XPhosArylated Alkene

Role in the Synthesis of Advanced Chemical Intermediates

Beyond the direct construction of final target molecules, this compound is crucial for synthesizing advanced chemical intermediates. These intermediates are valuable building blocks that can be further elaborated into a diverse range of more complex structures. The Suzuki-Miyaura coupling reaction is a key method for preparing these intermediates, offering a reliable way to introduce the 2-cyclopropoxyphenyl moiety into a molecule. libretexts.orgaudreyli.com

For example, the coupling of this compound with a dibrominated aromatic ring can be controlled to produce a mono-arylated product. audreyli.com This product is an advanced intermediate, as the remaining bromine atom serves as a handle for subsequent transformations, such as another cross-coupling reaction, a nucleophilic substitution, or a metal-halogen exchange. This stepwise approach allows for the controlled and modular assembly of polysubstituted aromatic systems.

The products of these coupling reactions are often stable, isolable compounds that can be purified and used in subsequent synthetic steps. audreyli.com This reliability makes this compound a valuable tool in multi-step synthetic campaigns, such as those targeting natural products or novel therapeutic agents like selective COX-2 inhibitors. nih.gov The ability to create a library of 2-cyclopropoxyphenyl-containing intermediates by varying the coupling partner is a powerful strategy in medicinal chemistry for exploring structure-activity relationships. nih.gov

Table 2: Synthesis of Advanced Intermediates via Suzuki Coupling

Boronic AcidCoupling PartnerOptimized ConditionsResulting Intermediate
This compound4-BromoacetophenonePd(OAc)₂, P(Cy)₃, K₃PO₄, Toluene/H₂O4'-Acetyl-2-cyclopropoxy-1,1'-biphenyl
This compoundMethyl 4-bromobenzoatePd(OAc)₂, P(Cy)₃, K₃PO₄, Toluene/H₂OMethyl 2'-cyclopropoxy-[1,1'-biphenyl]-4-carboxylate
This compound3-BromopyridinePd(PPh₃)₄, K₃PO₄, DMF3-(2-Cyclopropoxyphenyl)pyridine

Integration into Novel Synthetic Methodologies

The utility of this compound extends to the development and optimization of new synthetic methods. Due to the unique properties of the cyclopropyl group, cyclopropylboronic acids are often used as benchmark substrates to test the efficiency and scope of new catalytic systems for Suzuki-Miyaura couplings. audreyli.com Researchers developing new palladium catalysts or phosphine ligands will often test their systems with challenging substrates, including sterically hindered or electronically deactivated boronic acids, to demonstrate the robustness of the new methodology.

Studies have focused on optimizing reaction conditions, such as the choice of palladium source (e.g., Pd(OAc)₂), ligand (e.g., bulky, electron-rich phosphines like tricyclohexylphosphine), base (e.g., K₃PO₄), and solvent system, to improve the yields and reaction times for couplings involving cyclopropylboronic acids. audreyli.com The discovery that the addition of water can accelerate these reactions is an example of methodological improvement. audreyli.com

Furthermore, innovative approaches have been developed to handle potentially unstable boronic acids. One such methodology involves the in-situ formation of boronic acid from a more stable precursor or the use of protecting groups. For instance, N-methyliminodiacetic acid (MIDA) can be used to protect boronic acids, forming bench-stable MIDA boronates. harvard.edu These complexes are unreactive under anhydrous coupling conditions but can slowly release the free boronic acid in the presence of an aqueous base. This "slow release" strategy is particularly beneficial for sensitive substrates like cyclopropylboronic acids, preventing their decomposition and enabling efficient coupling. harvard.edu The use of such advanced reagents demonstrates the integration of this compound and its analogs into the forefront of synthetic methodology development.

Q & A

Q. What are the recommended safety protocols and storage conditions for handling 2-cyclopropoxyphenylboronic acid in laboratory settings?

Answer:

  • Handling: Use nitrile or neoprene gloves inspected for integrity before use. Employ chemical-resistant lab coats and safety goggles to prevent skin/eye contact. Avoid dust generation; work in a fume hood with local exhaust ventilation .
  • Storage: Maintain temperatures between 8°C–25°C in tightly sealed containers under dry, inert atmospheres (e.g., argon) to prevent hydrolysis or boroxane formation .
  • Emergency Measures: Provide immediate access to eyewash stations and safety showers. Contaminated clothing must be removed using proper techniques and laundered separately .

Q. What synthetic challenges are associated with this compound, and how can purification be optimized?

Answer:

  • Challenges: Multi-step syntheses often suffer from low yields due to competing side reactions (e.g., protodeboronation) and sensitivity to moisture. Silica gel chromatography risks irreversible adsorption or decomposition .
  • Purification: Replace silica gel with reverse-phase HPLC or recrystallization from anhydrous solvents. Monitor reaction progress via TLC or 11^{11}B NMR to identify boroxin byproducts early .

Q. Which analytical techniques are most effective for characterizing this compound?

Answer:

  • Structural Confirmation: Use 1^{1}H/13^{13}C NMR to verify aromatic protons and cyclopropoxy groups. 11^{11}B NMR (δ ~30 ppm) confirms boronic acid integrity .
  • Purity Assessment: High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular formula. X-ray crystallography resolves stereoelectronic effects of the cyclopropoxy moiety .
  • Stability Monitoring: Thermogravimetric analysis (TGA) under nitrogen detects decomposition thresholds (>200°C) .

Q. How does this compound behave under varying pH and temperature conditions?

Answer:

  • pH Sensitivity: The compound is stable in neutral to slightly acidic conditions (pH 4–7). Above pH 8, boronate ester formation occurs, altering reactivity in cross-coupling reactions .
  • Thermal Stability: Decomposition at elevated temperatures (>150°C) releases boron oxides and COx_x. Store below 25°C to prevent boroxane cyclization .

Q. What role does this compound play in Suzuki-Miyaura coupling, and how can reaction efficiency be improved?

Answer:

  • Catalytic Systems: Optimize Pd(PPh3_3)4_4 or SPhos-Pd catalysts in anhydrous THF/toluene. Use bases like Cs2_2CO3_3 to deprotonate the boronic acid and stabilize the active palladium complex .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance solubility but may increase side reactions. Pre-dry solvents over molecular sieves to minimize hydrolysis .

Advanced Research Questions

Q. How does the cyclopropoxy substituent influence the electronic and steric properties of phenylboronic acids in supramolecular interactions?

Answer:

  • Electronic Effects: The electron-donating cyclopropoxy group increases boronic acid Lewis acidity, enhancing binding to diols (e.g., saccharides) at physiological pH. Density functional theory (DFT) calculations quantify charge distribution .
  • Steric Hindrance: The cyclopropane ring restricts rotation, favoring planar conformations that improve selectivity in molecular recognition (e.g., benzoxaborole analogs) .

Q. What mechanistic insights explain unexpected side products in cross-coupling reactions involving this compound?

Answer:

  • Homocoupling: Trace oxygen or moisture promotes oxidative homocoupling via Pd(0) intermediates. Use degassed solvents and chelating ligands (e.g., dppf) to suppress this pathway .
  • Protodeboronation: Acidic conditions or elevated temperatures cleave the B–C bond. Kinetic studies show pseudo-first-order dependence on boronic acid concentration; stabilize with trifluoroborate salts if needed .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Answer:

  • Validation: Cross-reference 11^{11}B NMR chemical shifts (δ 28–32 ppm for arylboronic acids) and HRMS data across multiple batches. Reproduce syntheses using literature protocols (e.g., Clariant’s Grignard method) to confirm reproducibility .
  • Collaborative Studies: Share samples with independent labs for round-robin testing, particularly if silica gel adsorption during purification alters purity .

Q. What computational modeling approaches predict the reactivity of this compound in drug design?

Answer:

  • Docking Simulations: Molecular dynamics (MD) models assess binding to bacterial leucyl-tRNA synthetase (target of benzoxaboroles). Hirshfeld surface analysis identifies key hydrogen-bonding interactions .
  • QSAR Studies: Correlate cyclopropoxy ring strain with bioactivity using Hammett constants (σ+^+) or frontier molecular orbital (FMO) energies .

Q. How does this compound interact with biological targets compared to other boronic acids?

Answer:

  • Enzyme Inhibition: The cyclopropoxy group enhances membrane permeability, making it effective against fungal pathogens (e.g., Candida spp.). Compare IC50_{50} values with methoxy or fluoro analogs using kinetic assays .
  • Metabolic Stability: Microsomal stability assays (e.g., liver S9 fractions) show reduced CYP450-mediated oxidation due to the cyclopropane ring’s rigidity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.